molecular formula C16H18ClN3O2S B2559802 N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 942011-94-1

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2559802
CAS No.: 942011-94-1
M. Wt: 351.85
InChI Key: RGWSRMJESXIVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Nonpeptidic Druglike UII Receptor Agonist

A study by Croston et al. (2002) discovered a compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954, 1), as a nonpeptidic agonist of the urotensin-II receptor. It exhibited selective activity, making it a potential pharmacological research tool and drug lead (Croston et al., 2002).

Fluorescent Probes for Metal Ions and Amino Acids

Guo et al. (2014) synthesized new polythiophene-based conjugated polymers, showing high selectivity and sensitivity toward Hg2+ and Cu2+ in aqueous solutions. This makes them useful for the detection of these metal ions and amino acids (Guo et al., 2014).

Novel Acid-Catalyzed Rearrangement in Synthesis

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an effective method for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Light-Switchable Polymer for DNA and Bacterial Cell Interactions

Sobolčiak et al. (2013) synthesized a cationic polymer that, upon irradiation, transforms into a zwitterionic form. This feature is utilized for DNA condensation and release, as well as switching the antibacterial activity, making it significant for biological applications (Sobolčiak et al., 2013).

Potential Antidepressant Agents

Clark et al. (1979) synthesized a series of analogues for potential antidepressant agents. They focused on the activity in biochemical and pharmacological animal models of depression, highlighting a compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, for further evaluation (Clark et al., 1979).

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-20(2)13(14-7-4-8-23-14)10-18-15(21)16(22)19-12-6-3-5-11(17)9-12/h3-9,13H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSRMJESXIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.